

Application Notes and Protocols for Ampelopsin G in Neurodegenerative Disease Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B12310223*

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Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as *Ampelopsis grossedentata*.^[1] It has garnered significant attention in preclinical research for its potential therapeutic applications in neurodegenerative diseases.^{[1][2]} **Ampelopsin G** exhibits a range of pharmacological properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.^[1] These properties make it a compelling candidate for intervention in diseases characterized by neuronal loss and dysfunction, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).^{[1][2]} This document provides detailed application notes and experimental protocols for utilizing **Ampelopsin G** in relevant animal models of neurodegenerative disease.

Mechanism of Action

Ampelopsin G exerts its neuroprotective effects through multiple mechanisms. It has been shown to mitigate neuronal damage and improve cognitive and motor functions by inhibiting oxidative stress, reducing neuroinflammation, and promoting neuronal survival.^{[2][3]} Key signaling pathways modulated by **Ampelopsin G** include the SIRT1/mTOR and AMPK pathways, which are crucial regulators of cellular aging, autophagy, and mitochondrial biogenesis.^{[1][4]}

Data Presentation: Efficacy of Ampelopsin G in Animal Models

The following tables summarize the quantitative data from key studies investigating the effects of **Ampelopsin G** in various animal models of neurodegenerative diseases.

Table 1: **Ampelopsin G** in Alzheimer's Disease Models

Animal Model	Treatment	Duration	Key Findings	Reference
A β 1–42-induced AD rat model	100 and 200 mg/kg/day	21 days	Improved learning and memory; Decreased hippocampal neuronal apoptosis; Reduced IL-1 β , IL-6, and TNF- α in serum and hippocampus; Increased Bcl-2, pAMPK, AMPK, and SIRT1; Decreased Bax and NF- κ B.	[1]
APP/PS1 double-transgenic mice	Not Specified	Not Specified	Improved memory; Decreased number of activated microglia and NLRP3 inflammasome activation.	[1]
Rat model of AD	Not Specified	Not Specified	Attenuated upregulation of IL-1 β , IL-6, and TNF- α ; Reduced 8-iso PGF2 α and 8-OHdG in the hippocampus; Inhibited NOX4 in the hippocampus;	[3]

Improved
learning
performance.

Table 2: **Ampelopsin G** in Parkinson's Disease Models

Animal Model	Treatment	Duration	Key Findings	Reference
MPTP-induced mouse model	Not Specified	13 days	Significantly decreased dopaminergic neuronal loss; Improved motor function (climbing pole and rotarod tests); Inhibited ROS production; Reduced MPP+ production via inhibition of GSK-3 β .	[1]
T2DM rats with PD-like lesions	250 mg/kg/day	24 weeks	Significantly improved motor dysfunction; Decreased α -synuclein aggregation; Increased TH protein expression and number of DA neurons; Increased AMPK activity and ULK1 protein expression.	[4]
Dicer cKO mouse model	10 mg/kg	Not Specified	Attenuated the loss of DA neurons and motor impairments.	[5]

Table 3: **Ampelopsin G** in Aging Models

Animal Model	Treatment	Duration	Key Findings	Reference
D-galactose-induced aging in rats	Not Specified	Not Specified	Ameliorated cognitive impairments; Reduced astrogliosis, apoptosis, and dysfunctional autophagy in hippocampal neurons; Upregulated SIRT1 and p53/p21; Downregulated mTOR in a miR-34a-dependent manner.	[1]

Experimental Protocols

Protocol 1: Evaluation of Ampelopsin G in a D-Galactose-Induced Aging Rat Model

This protocol describes the induction of an aging model in rats using D-galactose and subsequent treatment with **Ampelopsin G** to assess its neuroprotective and anti-aging effects.

1. Animal Model Induction:

- Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
- Inducing Agent: D-galactose.
- Administration: Administer D-galactose subcutaneously at a dose of 100-150 mg/kg body weight once daily for 6-8 weeks.[6][7]

2. Treatment Protocol:

- Test Compound: **Ampelopsin G** (Dihydromyricetin).
- Dosage: Prepare **Ampelopsin G** in a suitable vehicle (e.g., saline, 0.5% CMC-Na). Administer orally via gavage at doses ranging from 50-200 mg/kg body weight.
- Dosing Regimen: Commence **Ampelopsin G** treatment concurrently with D-galactose administration and continue for the entire duration of the study.
- Control Groups:
 - Vehicle control (receiving only the vehicle).
 - D-galactose control (receiving D-galactose and the vehicle).

3. Behavioral Assessment (perform during the final week of treatment):

- Morris Water Maze (MWM): To assess spatial learning and memory.[\[3\]](#)[\[8\]](#)
 - Acquisition Phase: Train rats for 5 consecutive days to find a hidden platform in a circular pool of water. Record escape latency and swim path.
 - Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.
- Y-Maze Test: To evaluate short-term spatial working memory.[\[6\]](#)
 - Allow the rat to freely explore the three arms of the Y-maze for 8 minutes.
 - Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

4. Biochemical and Histological Analysis (at the end of the study):

- Tissue Collection: Euthanize animals and collect brain tissue (hippocampus and cortex).

- Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in brain homogenates using commercially available kits.[\[6\]](#)[\[7\]](#)
- Inflammatory Cytokines: Quantify the levels of IL-1 β , IL-6, and TNF- α in brain tissue homogenates using ELISA kits.[\[1\]](#)[\[3\]](#)
- Western Blot Analysis: Analyze the protein expression levels of SIRT1, mTOR, p-mTOR, AMPK, p-AMPK, Bax, and Bcl-2.[\[1\]](#)
- Histology: Perform Nissl staining to assess neuronal survival and morphology in the hippocampus.

Protocol 2: Evaluation of Ampelopsin G in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol details the use of the neurotoxin MPTP to induce a Parkinson's disease-like phenotype in mice and the assessment of **Ampelopsin G**'s therapeutic potential.

1. Animal Model Induction:

- Species: Male C57BL/6 mice (8-10 weeks old).
- Inducing Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg intraperitoneally once daily for 5-7 consecutive days.[\[1\]](#)

2. Treatment Protocol:

- Test Compound: **Ampelopsin G** (Dihydromyricetin).
- Dosage: Administer **Ampelopsin G** orally at doses ranging from 10-50 mg/kg body weight.
- Dosing Regimen: Begin **Ampelopsin G** treatment 3 days prior to the first MPTP injection and continue for the duration of the MPTP administration and for 3 days after the final injection.[\[1\]](#)

- Control Groups:

- Vehicle control.
- MPTP control.

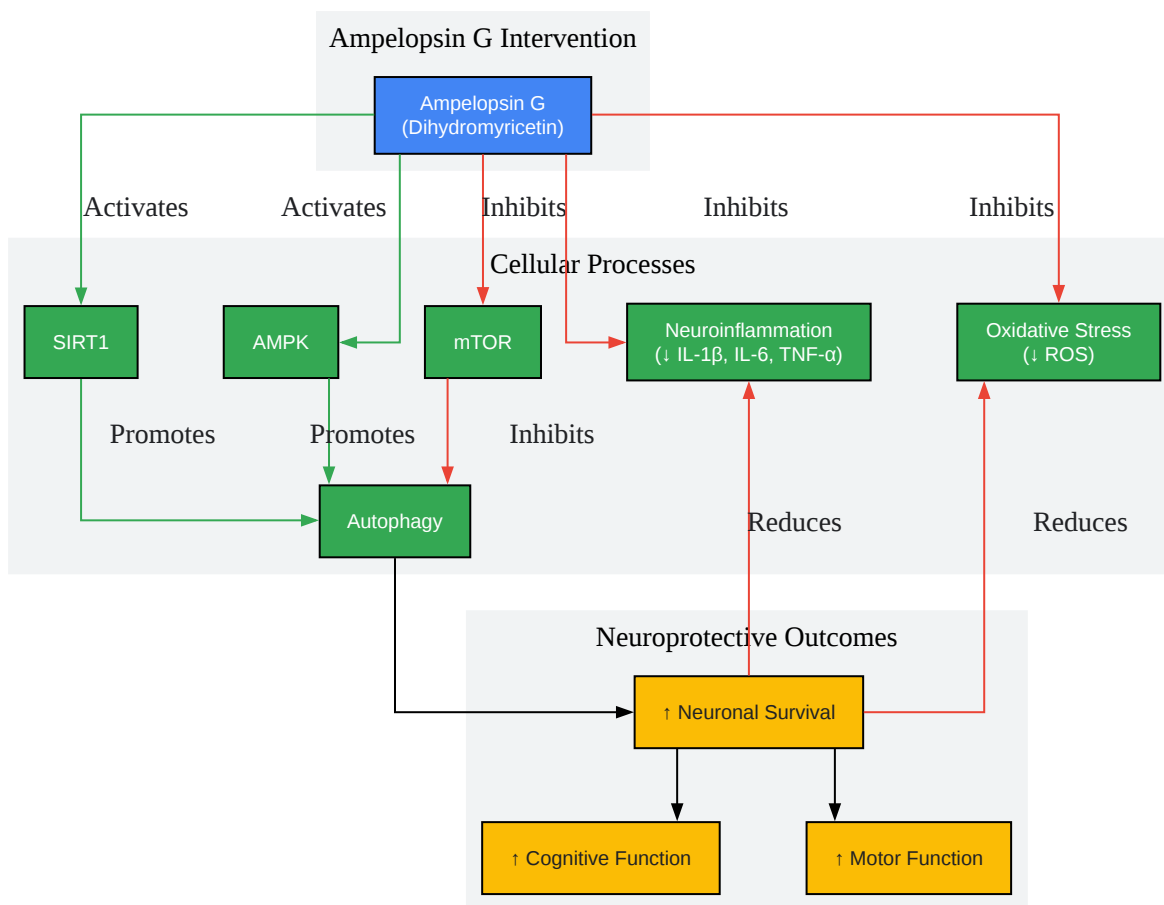
3. Behavioral Assessment (perform 3-7 days after the last MPTP injection):

- Rotarod Test: To assess motor coordination and balance.[\[1\]](#)
 - Place mice on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).
 - Record the latency to fall. Conduct three trials per mouse.
- Pole Test: To evaluate bradykinesia.[\[1\]](#)
 - Place the mouse head-upward on top of a vertical wooden pole.
 - Record the time it takes for the mouse to turn downward and descend the pole.

4. Neurochemical and Immunohistochemical Analysis (at the end of the study):

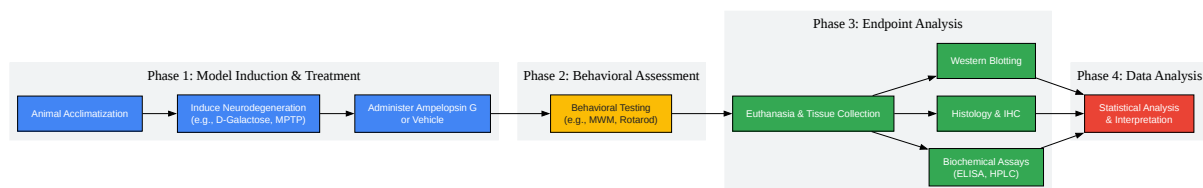
- Tissue Collection: Euthanize animals and collect the substantia nigra and striatum.
- HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
- Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on sections of the substantia nigra to quantify the loss of dopaminergic neurons.[\[4\]](#)
- Western Blot Analysis: Analyze the expression of α -synuclein, GSK-3 β , and markers of oxidative stress in the substantia nigra.[\[1\]](#)[\[4\]](#)

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Ampelopsin G** Signaling Pathway in Neuroprotection.



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Caption: General Experimental Workflow for In Vivo Studies.

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